molecular formula C8H9BrN2O2 B8470307 2-Amino-2-(6-bromo-pyridin-2-yl)-propionic acid

2-Amino-2-(6-bromo-pyridin-2-yl)-propionic acid

Cat. No. B8470307
M. Wt: 245.07 g/mol
InChI Key: YYGHMUDMFVPBFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637508B2

Procedure details

A solution of 4-(6-bromo-pyridin-2-yl)-4-methyl-2,5-dioxo-imidazolidine-1,3-dicarboxylic acid di-tert-butyl ester (31.53 g, 67.0 mmol) in 2.5M aq. NaOH soln. (215 ml) was refluxed for 40 h. The reaction mixture was diluted with EtOAc (100 ml) and filtered. The filtrates were separated and the org. layer was washed with H2O. The combined aq. layers were evaporated to dryness to leave a solid that was suspended in MeOH (350 ml) and stirred for 30 min. The suspension was filtered and the white precipitate was washed with MeOH. The filtrates were evaporated to leave a pale orange solid which was used for the next step without further purification.
Name
4-(6-bromo-pyridin-2-yl)-4-methyl-2,5-dioxo-imidazolidine-1,3-dicarboxylic acid di-tert-butyl ester
Quantity
31.53 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
350 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(OC(N1[C:12](=[O:13])[C:11]([C:15]2[CH:20]=[CH:19][CH:18]=[C:17]([Br:21])[N:16]=2)([CH3:14])[N:10](C(OC(C)(C)C)=O)C1=O)=O)(C)(C)C.[OH-:30].[Na+]>CCOC(C)=O.CO>[NH2:10][C:11]([C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([Br:21])[N:16]=1)([CH3:14])[C:12]([OH:13])=[O:30] |f:1.2|

Inputs

Step One
Name
4-(6-bromo-pyridin-2-yl)-4-methyl-2,5-dioxo-imidazolidine-1,3-dicarboxylic acid di-tert-butyl ester
Quantity
31.53 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(N(C(C1=O)(C)C1=NC(=CC=C1)Br)C(=O)OC(C)(C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
350 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
(215 ml) was refluxed for 40 h
Duration
40 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrates were separated
WASH
Type
WASH
Details
layer was washed with H2O
CUSTOM
Type
CUSTOM
Details
The combined aq. layers were evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to leave a solid
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the white precipitate was washed with MeOH
CUSTOM
Type
CUSTOM
Details
The filtrates were evaporated
CUSTOM
Type
CUSTOM
Details
to leave a pale orange solid which
CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
NC(C(=O)O)(C)C1=NC(=CC=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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